molecular formula C33H28F3NO9S3 B12457399 Tetramethyl 5',5',9'-trimethyl-6'-{[4-(trifluoromethyl)phenyl]carbonyl}-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',9'-trimethyl-6'-{[4-(trifluoromethyl)phenyl]carbonyl}-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B12457399
M. Wt: 735.8 g/mol
InChI Key: FWBUNLRNYWBATL-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-[4-(TRIFLUOROMETHYL)BENZOYL]SPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound characterized by its unique spiro structure and multiple functional groups

Preparation Methods

The synthesis of 2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-[4-(TRIFLUOROMETHYL)BENZOYL]SPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the tetramethyl and trimethyl groups, and finally the incorporation of the trifluoromethyl benzoyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-[4-(TRIFLUOROMETHYL)BENZOYL]SPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its spiro structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The trifluoromethyl benzoyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-[4-(TRIFLUOROMETHYL)BENZOYL]SPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE stands out due to its unique combination of functional groups and spiro structure. Similar compounds include:

Properties

Molecular Formula

C33H28F3NO9S3

Molecular Weight

735.8 g/mol

IUPAC Name

tetramethyl 5',5',9'-trimethyl-6'-[4-(trifluoromethyl)benzoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H28F3NO9S3/c1-15-8-13-19-18(14-15)20-25(31(2,3)37(19)26(38)16-9-11-17(12-10-16)33(34,35)36)47-22(28(40)44-5)21(27(39)43-4)32(20)48-23(29(41)45-6)24(49-32)30(42)46-7/h8-14H,1-7H3

InChI Key

FWBUNLRNYWBATL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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